Vatalanib

Catalog No.
S546621
CAS No.
212141-54-3
M.F
C20H15ClN4
M. Wt
346.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vatalanib

CAS Number

212141-54-3

Product Name

Vatalanib

IUPAC Name

N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine

Molecular Formula

C20H15ClN4

Molecular Weight

346.8 g/mol

InChI

InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25)

InChI Key

YCOYDOIWSSHVCK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4

Solubility

Soluble in DMSO

Synonyms

1-(4-chloroanilino)-(4-pyridylmethyl)phthalazine dihydrochloride, 1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine, 1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine dihydrochloride, CGP 797870, CGP-797870, PTK 787, PTK-787, PTK787, vatalanib, ZK 222584, ZK 232934, ZK-222584, ZK-232934, ZK222584, ZK232934

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4

Description

The exact mass of the compound Vatalanib is 346.0985 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Vatalanib, also known as PTK787 or ZK222584, is a small molecule inhibitor developed by Roche []. It targets multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, platelet-derived growth factor receptor (PDGFR), and c-Kit []. Vatalanib has been investigated for its potential in treating various cancers due to its anti-angiogenic properties (hindering blood vessel formation) and its ability to block cell proliferation signaling pathways [].


Molecular Structure Analysis

Vatalanib possesses a complex heterocyclic structure containing several key features:

  • A central quinazoline ring system, a common scaffold found in many kinase inhibitors [].
  • A fused bicyclic ring system attached to the quinazoline, contributing to its interaction with the binding pockets of target kinases [].
  • A fluorine atom on one of the rings, which may enhance its binding affinity and metabolic stability [].

The specific arrangement of these elements allows Vatalanib to interact with the ATP-binding site of targeted kinases, thereby inhibiting their activity and downstream signaling cascades essential for tumor growth and angiogenesis [].


Chemical Reactions Analysis

The metabolic fate of Vatalanib involves various enzymatic reactions in the body. These reactions primarily involve hydroxylation and glucuronidation, ultimately leading to the excretion of inactive metabolites through feces and urine.


Physical And Chemical Properties Analysis

  • Appearance: Yellow crystalline powder
  • Molecular Formula: C₃₀H₂₆F₂N₄O₄
  • Molecular Weight: 580.57 g/mol
  • Melting Point: 332-334 °C
  • Solubility: Poorly soluble in water, but soluble in organic solvents like dimethyl sulfoxide (DMSO)

Vatalanib's primary mechanism of action involves targeting VEGFRs. These receptors are crucial for the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis. By inhibiting VEGFRs, Vatalanib disrupts the growth of tumor vasculature, limiting nutrient and oxygen supply to cancer cells and hindering their proliferation [, ].

Additionally, Vatalanib inhibits other RTKs like PDGFR and c-Kit, which play roles in cell growth, survival, and migration. This broader targeting may contribute to its anti-tumor effects [].

Vatalanib can cause various side effects, including:

  • Diarrhea
  • Fatigue
  • Hypertension (high blood pressure)
  • Skin rash
  • Hand-foot syndrome (painful swelling and redness on palms and soles)

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.5

Exact Mass

346.0985

Appearance

White to off-white crystalline powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5DX9U76296

Drug Indication

Used in combination with first- and second-line chemotherapy for the treatment of metastatic colorectal cancer and non-small cell lung cancer (NSCLC).

Pharmacology

Vatalanib is a novel oral angiogenesis inhibitor being developed by Schering (in collaboration with Novartis AG). Vatalanib selectively inhibits the tyrosine kinase domains of vascular endothelial growth factor (VEGF) receptors, platelet-derived growth factor (PDGF) receptor, and c-KIT.
Vatalanib is an orally bioavailable anilinophthalazine with potential antineoplastic activity. Vatalanib binds to and inhibits the protein kinase domain of vascular endothelial growth factor receptors 1 and 2; both receptor tyrosine kinases are involved in angiogenesis. This agent also binds to and inhibits related receptor tyrosine kinases, including platelet-derived growth factor (PDGF) receptor, c-Kit, and c-Fms.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Mechanism of Action

Vatalanib potently inhibits vascular endothelial growth factor (VEGF) receptor tyrosine kinases, important enzymes in the formation of new blood vessels that contribute to tumor growth and metastasis.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Other CAS

212141-54-3

Wikipedia

Vatalanib

Biological Half Life

Approximately 6 hours.

Dates

Modify: 2023-08-15
1: Kong LJ, Li H, Du YJ, Pei FH, Hu Y, Zhao LL, Chen J. Vatalanib, a tyrosine kinase inhibitor, decreases hepatic fibrosis and sinusoidal capillarization in CCl4-induced fibrotic mice. Mol Med Rep. 2017 May;15(5):2604-2610. doi: 10.3892/mmr.2017.6325. Epub 2017 Mar 15. PubMed PMID: 28447731; PubMed Central PMCID: PMC5428398.
2: Messerli SM, Hoffman MM, Gnimpieba EZ, Bhardwaj RD. Therapeutic Targeting of PTK7 is Cytotoxic in Atypical Teratoid Rhabdoid Tumors. Mol Cancer Res. 2017 Apr 25. pii: molcanres.0432.2016. doi: 10.1158/1541-7786.MCR-16-0432. [Epub ahead of print] PubMed PMID: 28442586.
3: Shankar A, Jain M, Lim MJ, Angara K, Zeng P, Arbab SA, Iskander A, Ara R, Arbab AS, Achyut BR. Anti-VEGFR2 driven nuclear translocation of VEGFR2 and acquired malignant hallmarks are mutation dependent in glioblastoma. J Cancer Sci Ther. 2016;8(7):172-178. doi: 10.4172/1948-5956.1000410. Epub 2016 Jul 15. PubMed PMID: 28149448; PubMed Central PMCID: PMC5279703.
4: Torok S, Rezeli M, Kelemen O, Vegvari A, Watanabe K, Sugihara Y, Tisza A, Marton T, Kovacs I, Tovari J, Laszlo V, Helbich TH, Hegedus B, Klikovits T, Hoda MA, Klepetko W, Paku S, Marko-Varga G, Dome B. Limited Tumor Tissue Drug Penetration Contributes to Primary Resistance against Angiogenesis Inhibitors. Theranostics. 2017 Jan 1;7(2):400-412. doi: 10.7150/thno.16767. eCollection 2017. PubMed PMID: 28042343; PubMed Central PMCID: PMC5197073.
5: Angara K, Rashid MH, Shankar A, Ara R, Iskander A, Borin TF, Jain M, Achyut BR, Arbab AS. Vascular mimicry in glioblastoma following anti-angiogenic and anti-20-HETE therapies. Histol Histopathol. 2016 Dec 19:11856. doi: 10.14670/HH-11-856. [Epub ahead of print] PubMed PMID: 27990624.
6: Tu X, Deng Y, Chen J, Hu Q, He C, Jordan JB, Zhong S. Screening study on the anti-angiogenic effects of Traditional Chinese Medicine - Part I: Heat-clearing and detoxicating TCM. J Ethnopharmacol. 2016 Dec 24;194:280-287. doi: 10.1016/j.jep.2016.09.010. Epub 2016 Sep 8. PubMed PMID: 27616026.
7: Shaaban S, Alsulami M, Arbab SA, Ara R, Shankar A, Iskander A, Angara K, Jain M, Bagher-Ebadian H, Achyut BR, Arbab AS. Targeting Bone Marrow to Potentiate the Anti-Tumor Effect of Tyrosine Kinase Inhibitor in Preclinical Rat Model of Human Glioblastoma. Int J Cancer Res. 2016;12(2):69-81. Epub 2016 Mar 15. PubMed PMID: 27429653; PubMed Central PMCID: PMC4945124.
8: Kircher SM, Nimeiri HS, Benson AB 3rd. Targeting Angiogenesis in Colorectal Cancer: Tyrosine Kinase Inhibitors. Cancer J. 2016 May-Jun;22(3):182-9. doi: 10.1097/PPO.0000000000000192. Review. PubMed PMID: 27341596.
9: Shankar A, Borin TF, Iskander A, Varma NR, Achyut BR, Jain M, Mikkelsen T, Guo AM, Chwang WB, Ewing JR, Bagher-Ebadian H, Arbab AS. Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma. Onco Targets Ther. 2016 Mar 9;9:1205-19. doi: 10.2147/OTT.S93790. eCollection 2016. PubMed PMID: 27022280; PubMed Central PMCID: PMC4790509.
10: To KK, Poon DC, Wei Y, Wang F, Lin G, Fu LW. Data showing the circumvention of oxaliplatin resistance by vatalanib in colon cancer. Data Brief. 2016 Mar 2;7:437-44. doi: 10.1016/j.dib.2016.02.064. eCollection 2016 Jun. PubMed PMID: 27014726; PubMed Central PMCID: PMC4789311.
11: Hlushchuk R, Brönnimann D, Correa Shokiche C, Schaad L, Triet R, Jazwinska A, Tschanz SA, Djonov V. Zebrafish Caudal Fin Angiogenesis Assay-Advanced Quantitative Assessment Including 3-Way Correlative Microscopy. PLoS One. 2016 Mar 7;11(3):e0149281. doi: 10.1371/journal.pone.0149281. eCollection 2016. PubMed PMID: 26950851; PubMed Central PMCID: PMC4780710.
12: Qu K, Huang Z, Lin T, Liu S, Chang H, Yan Z, Zhang H, Liu C. New Insight into the Anti-liver Fibrosis Effect of Multitargeted Tyrosine Kinase Inhibitors: From Molecular Target to Clinical Trials. Front Pharmacol. 2016 Jan 18;6:300. doi: 10.3389/fphar.2015.00300. eCollection 2015. Review. PubMed PMID: 26834633; PubMed Central PMCID: PMC4716646.
13: Achyut BR, Shankar A, Iskander AS, Ara R, Angara K, Zeng P, Knight RA, Scicli AG, Arbab AS. Bone marrow derived myeloid cells orchestrate antiangiogenic resistance in glioblastoma through coordinated molecular networks. Cancer Lett. 2015 Dec 28;369(2):416-26. doi: 10.1016/j.canlet.2015.09.004. Epub 2015 Sep 21. PubMed PMID: 26404753; PubMed Central PMCID: PMC4686232.
14: Gohlke BO, Overkamp T, Richter A, Richter A, Daniel PT, Gillissen B, Preissner R. 2D and 3D similarity landscape analysis identifies PARP as a novel off-target for the drug Vatalanib. BMC Bioinformatics. 2015 Sep 24;16:308. doi: 10.1186/s12859-015-0730-x. PubMed PMID: 26403354; PubMed Central PMCID: PMC4582733.
15: To KK, Poon DC, Wei Y, Wang F, Lin G, Fu LW. Vatalanib sensitizes ABCB1 and ABCG2-overexpressing multidrug resistant colon cancer cells to chemotherapy under hypoxia. Biochem Pharmacol. 2015 Sep 1;97(1):27-37. doi: 10.1016/j.bcp.2015.06.034. Epub 2015 Jul 20. PubMed PMID: 26206183.
16: Deng GL, Zeng S, Shen H. Chemotherapy and target therapy for hepatocellular carcinoma: New advances and challenges. World J Hepatol. 2015 Apr 18;7(5):787-98. doi: 10.4254/wjh.v7.i5.787. Review. PubMed PMID: 25914779; PubMed Central PMCID: PMC4404384.
17: Makanya AN, Styp-Rekowska B, Dimova I, Djonov V. Avian area vasculosa and CAM as rapid in vivo pro-angiogenic and antiangiogenic models. Methods Mol Biol. 2015;1214:185-96. doi: 10.1007/978-1-4939-1462-3_11. PubMed PMID: 25468605.
18: Lee H, Lee JK, Park MH, Hong YR, Marti HH, Kim H, Okada Y, Otsu M, Seo EJ, Park JH, Bae JH, Okino N, He X, Schuchman EH, Bae JS, Jin HK. Pathological roles of the VEGF/SphK pathway in Niemann-Pick type C neurons. Nat Commun. 2014 Nov 24;5:5514. doi: 10.1038/ncomms6514. PubMed PMID: 25417698; PubMed Central PMCID: PMC4263144.
19: Gaumann AK, Drexler HC, Lang SA, Stoeltzing O, Diermeier-Daucher S, Buchdunger E, Wood J, Bold G, Breier G. The inhibition of tyrosine kinase receptor signalling in leiomyosarcoma cells using the small molecule kinase inhibitor PTK787/ZK222584 (Vatalanib®). Int J Oncol. 2014 Dec;45(6):2267-77. doi: 10.3892/ijo.2014.2683. Epub 2014 Sep 29. PubMed PMID: 25340839; PubMed Central PMCID: PMC4215578.
20: Adeoye OO, Bouthors V, Hubbell MC, Williams JM, Pearce WJ. VEGF receptors mediate hypoxic remodeling of adult ovine carotid arteries. J Appl Physiol (1985). 2014 Oct 1;117(7):777-87. doi: 10.1152/japplphysiol.00012.2014. Epub 2014 Jul 18. PubMed PMID: 25038104; PubMed Central PMCID: PMC4187049.

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